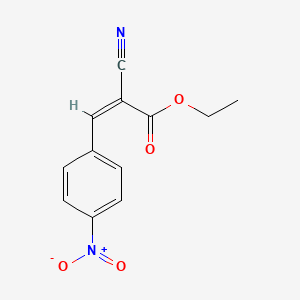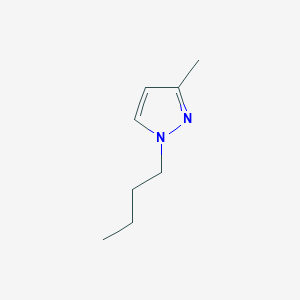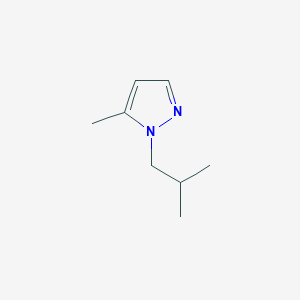
4'-(Aminomethyl)-biphenyl-3-carboxylic acid
概要
説明
4’-(Aminomethyl)-biphenyl-3-carboxylic acid is an organic compound characterized by the presence of an aminomethyl group attached to a biphenyl structure, which also contains a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 4’-cyanobiphenyl-3-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction converts the nitrile group to an aminomethyl group.
Amination: Another method involves the amination of 4’-chloromethyl-biphenyl-3-carboxylic acid using ammonia or an amine source under appropriate conditions.
Bromination and Amination: A third method involves the bromination of 4’-methyl-biphenyl-3-carboxylic acid followed by amination using ammonia or an amine source.
Industrial Production Methods
Industrial production of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4’-(Aminomethyl)-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Ammonia (NH3), various amines
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols
Substitution: Amino derivatives
科学的研究の応用
4’-(Aminomethyl)-biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifibrinolytic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is mediated through its binding to lysine-binding sites on plasminogen, blocking its interaction with fibrin.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the biphenyl moiety.
4-Aminobenzoic acid: Contains an amino group and a carboxylic acid group but lacks the aminomethyl group.
Tranexamic acid: A well-known antifibrinolytic agent with a similar mechanism of action but different structural features.
Uniqueness
4’-(Aminomethyl)-biphenyl-3-carboxylic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties
特性
IUPAC Name |
3-[4-(aminomethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQAVQYOVBTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B7763371.png)





![N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B7763425.png)

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)



![Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)
